(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14609353
Molecular Formula: C25H27N5O3S
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O3S |
|---|---|
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C25H27N5O3S/c1-17(26-11-12-29-13-15-33-16-14-29)22-23(18-7-9-19(32-2)10-8-18)28-30(24(22)31)25-27-20-5-3-4-6-21(20)34-25/h3-10,28H,11-16H2,1-2H3 |
| Standard InChI Key | NPFJSCIVSYHCDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC |
Introduction
Overview of the Compound
This compound contains multiple functional groups, including:
-
Benzothiazole moiety: Known for its biological activity, benzothiazole derivatives are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.
-
Pyrazolone core: Pyrazolones are widely used in medicinal chemistry for their analgesic, anti-inflammatory, and antipyretic activities.
-
Morpholine group: This feature enhances solubility and can improve pharmacokinetic properties.
-
Methoxyphenyl group: Methoxy substitutions on aromatic rings often influence the electronic properties of the compound and may enhance biological activity.
Pharmaceutical Relevance
Compounds with similar structures are often investigated for:
-
Anticancer activity: Benzothiazole derivatives have been shown to interact with DNA or enzymes involved in cancer cell proliferation.
-
Antimicrobial properties: The combination of benzothiazole and pyrazolone scaffolds may exhibit synergistic effects against bacterial or fungal pathogens.
-
Enzyme inhibition: Morpholine-containing compounds are known inhibitors of various enzymes, making them candidates for targeted drug design.
General Synthesis Pathways
Although specific synthesis details for this compound are unavailable, general approaches include:
-
Formation of the pyrazolone core: Typically via cyclization reactions involving hydrazines and β-keto esters.
-
Introduction of the benzothiazole group: Often achieved through nucleophilic substitution or condensation reactions.
-
Functionalization with morpholine derivatives: Via alkylation or reductive amination processes.
Research Gaps
The lack of detailed studies on this compound highlights opportunities for:
-
Structural characterization: Techniques like NMR, IR spectroscopy, and X-ray crystallography could confirm its structure.
-
Biological evaluation: Screening for antimicrobial, anticancer, or enzyme-inhibitory activities could reveal its potential applications.
-
Computational modeling: Molecular docking studies could predict interactions with biological targets.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~452 g/mol |
| Functional Groups | Benzothiazole, pyrazolone, morpholine, methoxyphenyl |
| Solubility | Likely soluble in polar solvents (e.g., DMSO, ethanol) |
| Potential Activities | Anticancer, antimicrobial, enzyme inhibition |
If you require further assistance with specific aspects of this compound or related studies, additional sources or experimental data would be necessary to provide a more comprehensive analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume